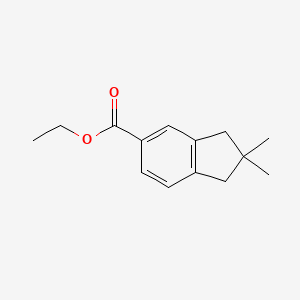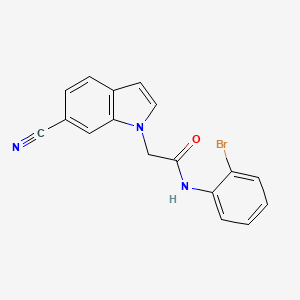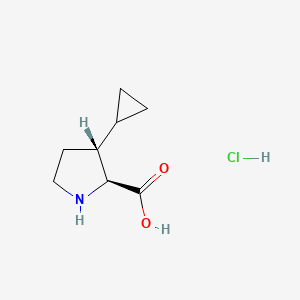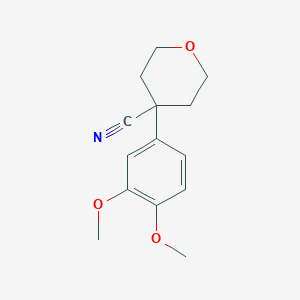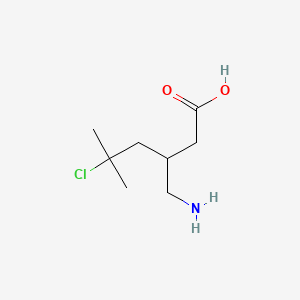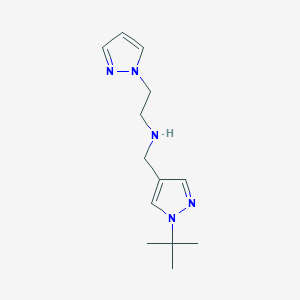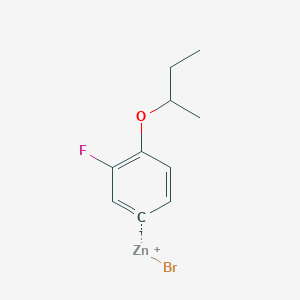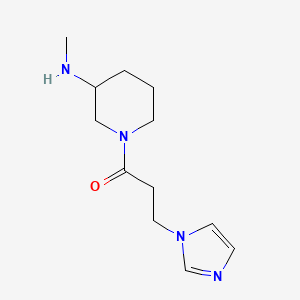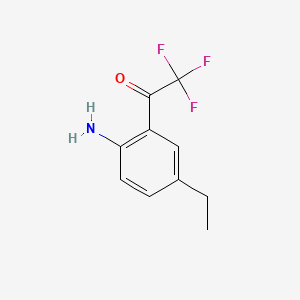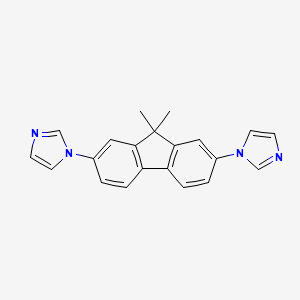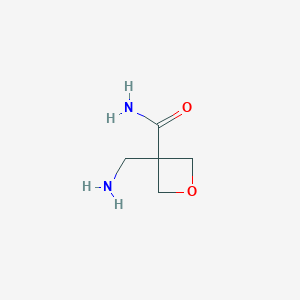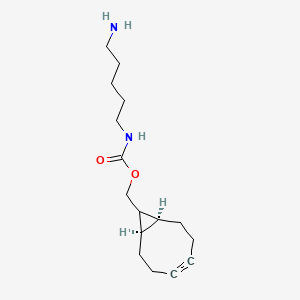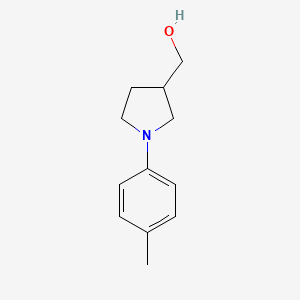
(1-(p-Tolyl)pyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrrolidinemethanol, 1-(4-methylphenyl)-, hydrochloride is a chemical compound with the molecular formula C13H19NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a hydroxymethyl group and a 4-methylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyrrolidinemethanol, 1-(4-methylphenyl)-, hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Attachment of 4-Methylphenyl Group: The 4-methylphenyl group can be attached through a Friedel-Crafts alkylation reaction, using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrrolidinemethanol, 1-(4-methylphenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-pyrrolidinecarboxylic acid, 1-(4-methylphenyl)-.
Reduction: 3-pyrrolidinemethanamine, 1-(4-methylphenyl)-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Pyrrolidinemethanol, 1-(4-methylphenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-pyrrolidinemethanol, 1-(4-methylphenyl)-, hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and 4-methylphenyl groups may play a role in binding to these targets, influencing the compound’s efficacy and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyrrolidinemethanol, 1-(phenylmethyl)-: Similar structure but lacks the 4-methyl group.
3-Pyrrolidinylmethanol: Lacks the 4-methylphenyl substituent.
Uniqueness
3-Pyrrolidinemethanol, 1-(4-methylphenyl)-, hydrochloride is unique due to the presence of both the hydroxymethyl and 4-methylphenyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
[1-(4-methylphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-12(5-3-10)13-7-6-11(8-13)9-14/h2-5,11,14H,6-9H2,1H3 |
Clave InChI |
WUBNNMOTQRVBFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCC(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
![3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)
